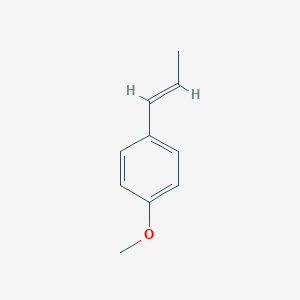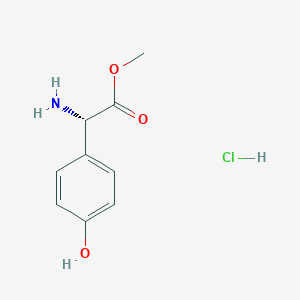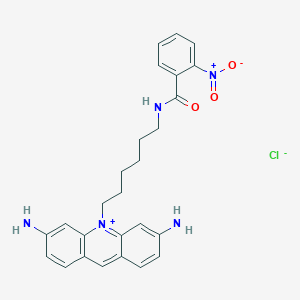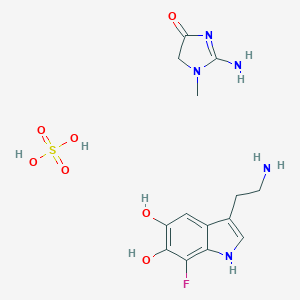
Bis(4-bromophenyl) ether
概要
説明
“Bis(4-bromophenyl) ether” is an organic compound with the linear formula (BrC6H4)2O . It is a tan or light crystalline solid . This compound is used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester . It is also used for medicine and as organic intermediates .
Synthesis Analysis
The synthesis of “Bis(4-bromophenyl) ether” involves mixing SiO2-TiO2 (0.05 g) and p-bromophenol (1.73 g) in a mortar and grinding for 20 minutes . The product is then separated by column chromatography on silica gel using n-hexane as eluant to give 1.34 g of a white solid in 82% yield .
Molecular Structure Analysis
The molecular weight of “Bis(4-bromophenyl) ether” is 328.00 . The SMILES string representation of its structure is Brc1ccc(Oc2ccc(Br)cc2)cc1 .
Chemical Reactions Analysis
“Bis(4-bromophenyl) ether” has been used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester .
Physical And Chemical Properties Analysis
“Bis(4-bromophenyl) ether” is a solid at room temperature . It has a boiling point of 338-340 °C and a melting point of 61-63 °C .
科学的研究の応用
Proteomics Research
Bis(4-bromophenyl) ether is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental designs within this field.
Preparation of Phosphonic Acid Diethyl Ester
This compound has been used in the preparation of 4-[4-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester . This indicates its potential use in the synthesis of complex organic molecules.
Medicine
Bis(4-bromophenyl) ether is used in the field of medicine . While the specific applications aren’t detailed in the sources, it’s possible that it could be used in drug synthesis or as a reagent in biomedical research.
Organic Intermediates
It is used as an organic intermediate . Organic intermediates are often used in the production of other chemicals or products. Therefore, Bis(4-bromophenyl) ether could be a key component in various chemical reactions or processes.
Safety and Hazards
“Bis(4-bromophenyl) ether” is classified as a poison by the intraperitoneal route . When heated to decomposition, it emits toxic fumes of bromine . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .
将来の方向性
“Bis(4-bromophenyl) ether” is a persistent organic environmental pollutant and is the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . The preparation of certified reference material is of great significance for the related research and detection of bromine-based fire retardants .
作用機序
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), are used as flame retardants and can interact with various biological systems .
Mode of Action
Ethers, in general, can undergo cleavage of the c–o bond when exposed to strong acids . This can lead to various reactions, including S N 2, S N 1, or E1 reaction mechanisms .
Biochemical Pathways
Bis(4-bromophenyl) ether may affect several biochemical pathways. Certain strains of bacteria are known to degrade low brominated congeners of PBDEs aerobically . This suggests that Bis(4-bromophenyl) ether could potentially be metabolized in a similar manner.
Pharmacokinetics
It’s known that the compound has a molecular weight of 32800 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that when heated to decomposition, it emits toxic fumes of bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-bromophenyl) ether. For instance, it’s known that PBDEs, including Bis(4-bromophenyl) ether, are extremely persistent in the environment, posing serious environmental risks . Furthermore, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
1-bromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024015 | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl) ether | |
CAS RN |
2050-47-7 | |
| Record name | BDE 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(4-bromophenyl) ether a valuable starting material for synthesizing polymers?
A1: Bis(4-bromophenyl) ether serves as a crucial monomer in various polymerization reactions. Its structure, featuring two reactive bromine atoms, enables it to participate in palladium-catalyzed aryl amination reactions, also known as Hartwig-Buchwald polycondensation reactions [, ]. This reaction allows for the formation of a new carbon-nitrogen bond by coupling Bis(4-bromophenyl) ether with aromatic diamines, ultimately leading to the creation of poly(amine ether)s (PAEs).
Q2: Can you elaborate on the properties of the polymers synthesized using Bis(4-bromophenyl) ether?
A2: Poly(amine ether)s, synthesized using Bis(4-bromophenyl) ether as a starting material, demonstrate desirable properties for high-performance applications []. These include:
Q3: Are there any specific examples of how the structure of polymers derived from Bis(4-bromophenyl) ether influences their properties?
A3: Research indicates that incorporating alkyl and aryl ether groups into the polymer backbone alongside the Bis(4-bromophenyl) ether unit significantly impacts the material's electrochromic properties []. For example, poly(triphenylamine alkyl ether) demonstrates a color change from colorless to light blue and red upon oxidation, while poly(triphenylamine aryl ether) exhibits a shift from colorless to light blue when oxidized. This difference highlights the role of structural modifications in tuning the optical properties of the resulting polymers.
Q4: Besides polymers, are there other applications of Bis(4-bromophenyl) ether in materials science?
A4: Bis(4-bromophenyl) ether serves as a precursor for synthesizing a novel bisphosphonic acid, 4-(4'-phosphonophenoxy)phenyl phosphonic acid []. This acid acts as a building block for creating metal bisphosphonates with various metals like Manganese, Iron, Cobalt, Nickel, Copper, and Zinc. These metal-organic frameworks demonstrate potential in diverse applications, including catalysis, gas storage, and sensing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














